3-(benzenesulfonyl)-5-(3-methoxybenzoyl)-N2-(2-methoxyphenyl)thiophene-2,4-diamine
Description
This compound belongs to the thiophene-2,4-diamine class, characterized by a central thiophene ring substituted with sulfonyl, benzoyl, and aryl amine groups. Key structural features include:
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(2-methoxyanilino)thiophen-2-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S2/c1-31-17-10-8-9-16(15-17)22(28)23-21(26)24(34(29,30)18-11-4-3-5-12-18)25(33-23)27-19-13-6-7-14-20(19)32-2/h3-15,27H,26H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKVAWFWIYRKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares substituents, molecular formulas, and molecular weights of structurally related thiophene-2,4-diamine derivatives:
Note: Molecular weight for the target compound is estimated based on structural similarity to .
Key Observations
Substituent Effects on Solubility :
- The 3-methoxybenzoyl group (target compound) may improve solubility compared to 4-fluorobenzoyl (G613-0257) due to methoxy’s polar nature .
- Benzenesulfonyl (target) vs. 4-methoxybenzenesulfonyl (G613-0257): The latter’s methoxy group enhances hydrophilicity but reduces steric bulk .
2H-1,3-Benzodioxole substituents () increase aromaticity and rigidity, which could stabilize π-π interactions in biological systems.
Synthetic Pathways: Thiophene-2,4-diamine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate reflux in butanol is a common step for introducing amine groups . Substituents like benzenesulfonyl are often added via sulfonation reactions, while benzoyl groups are introduced using Friedel-Crafts acylation .
Implications for Drug Development
- Pharmacokinetics : Methoxy and fluorinated analogs (e.g., ) demonstrate improved metabolic stability compared to chlorinated derivatives .
- Target Selectivity : The 2-methoxyphenyl group in the target compound may enhance selectivity for serotonin or kinase receptors, as seen in related sulfonamide drugs .
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